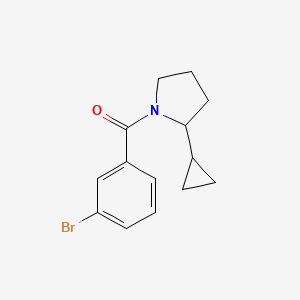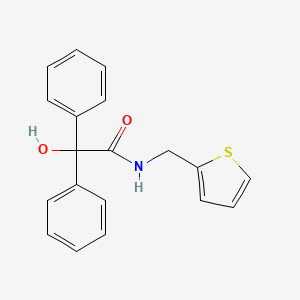![molecular formula C17H16ClN3O2 B6639399 2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPOP, and it has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. In
Wirkmechanismus
The mechanism of action of CPOP involves its binding to GPCRs and preventing their activation by ligands. This results in a decrease in downstream signaling pathways, which can have a wide range of physiological effects. CPOP has been found to be particularly effective at blocking certain GPCRs, including the dopamine D3 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects:
CPOP has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which can have implications for the treatment of addiction and other psychiatric disorders. CPOP has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, CPOP has been found to have analgesic effects, making it a potential treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPOP is its potency and selectivity for certain GPCRs. This makes it a valuable tool for studying their function and potential therapeutic targets. Additionally, CPOP has been found to be relatively stable and easy to synthesize, making it a practical compound for use in lab experiments. However, one of the limitations of CPOP is its potential for off-target effects. While it has been found to be selective for certain GPCRs, it may also bind to other targets and have unintended effects.
Zukünftige Richtungen
There are many future directions for research on CPOP. One potential area of study is its use as a therapeutic agent for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential off-target effects. Finally, new synthetic methods for CPOP may be developed to improve its yield and purity, making it a more practical compound for use in lab experiments.
In conclusion, CPOP is a valuable compound for scientific research with a wide range of potential applications in pharmacology, biochemistry, and physiology. Its potency and selectivity for certain GPCRs make it a valuable tool for studying their function and potential therapeutic targets. Further research is needed to fully understand the mechanism of action of CPOP and its potential therapeutic applications.
Synthesemethoden
The synthesis of CPOP involves the condensation of 4-chlorobenzaldehyde with 3-amino-5-methylisoxazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 2-(N,N-dimethylamino)ethyl chloride hydrochloride to form the final product, 2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPOP has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. One of the main applications of CPOP is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes. CPOP has been found to be a potent and selective antagonist of certain GPCRs, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-14-8-6-13(7-9-14)17-19-16(23-20-17)12-21(10-11-22)15-4-2-1-3-5-15/h1-9,22H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCJHOGIKFGWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)

![7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
